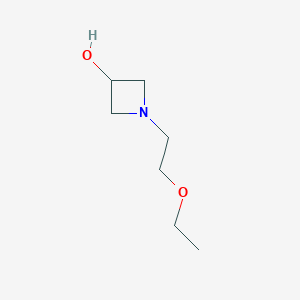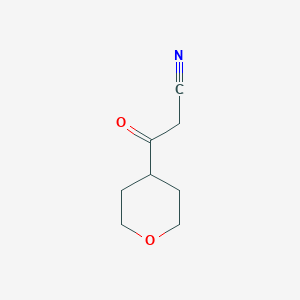
1-(2-Ethoxyethyl)azetidin-3-ol
概要
説明
1-(2-Ethoxyethyl)azetidin-3-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)azetidin-3-ol typically involves the alkylation of azetidine with 2-ethoxyethanol. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-ethoxyethanol to form the desired product . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1-(2-Ethoxyethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
1-(2-Ethoxyethyl)azetidin-3-ol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Ethoxyethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Azetidine: The parent compound of 1-(2-Ethoxyethyl)azetidin-3-ol, known for its high reactivity due to ring strain.
2-Ethoxyethanol: A precursor in the synthesis of this compound, used in various industrial applications.
3-Azetidinol: Another derivative of azetidine with similar chemical properties.
Uniqueness
This compound is unique due to its combination of the azetidine ring and the ethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
1-(2-ethoxyethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-10-4-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJVRHLBJULBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)


![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)





![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)


